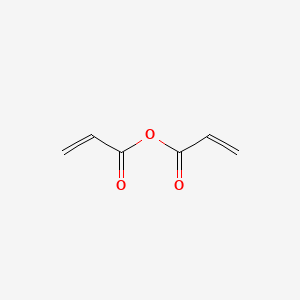
Acrylic anhydride
Cat. No. B1213518
M. Wt: 126.11 g/mol
InChI Key: ARJOQCYCJMAIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04857239
Procedure details


In this example, the mole ratio between acrylic acid and acetic anhydride is equal to 1.5. The reaction mixture is subjected to stirring and, throughout the reaction which lasts for 5 hours, the acetic acid is drawn off under a pressure of 100 mmHg, the temperature being 85° C. at the beginning of the reaction and 95° C. at the end of the reaction. In addition, during the reaction and during the distillation, 500 ppm of copper sulphate and 500 ppm of phenothiazine are gradually introduced into the top of the distillation column. After the reaction, distillation is performed. There are distilled, as a first fraction, unreacted acetic anhydride and acrylic acid, acrylic acetic mixed anhydride as well as a little acrylic anhydride, under 200 mmHg at a temperature of 57° to 76° C. under 20 mmHg. This fraction represents 140 parts by weight. The acrylic anhydride is then distilled at 76° C. under 20 mmHg. 250 parts by weight of acrylic anhydride are collected. The yield is 75%.



Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].C([O:9][C:10](=O)[CH3:11])(=O)C.[C:13](O)(=O)C>>[C:1]([O:5][C:10](=[O:9])[CH:11]=[CH2:13])(=[O:4])[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stirring and, throughout the reaction which
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature being 85° C. at the beginning of the reaction and 95° C. at the end of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In addition, during the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
during the distillation, 500 ppm of copper sulphate and 500 ppm of phenothiazine
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are gradually introduced into the top of the distillation column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction, distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
There are distilled, as a first fraction, unreacted acetic anhydride and acrylic acid, acrylic acetic
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed anhydride as well as a little acrylic anhydride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 57° to 76° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The acrylic anhydride is then distilled at 76° C. under 20 mmHg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
250 parts by weight of acrylic anhydride are collected
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)OC(C=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
